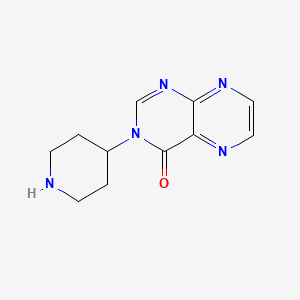

![molecular formula C25H26N4O B1434513 N-[(9R)-Cinchonan-9-yl]picolinamide CAS No. 1414851-55-0](/img/structure/B1434513.png)

N-[(9R)-Cinchonan-9-yl]picolinamide

Overview

Description

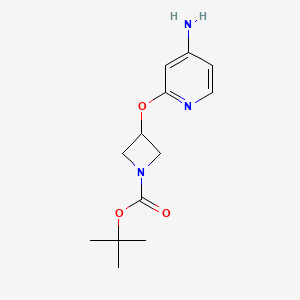

“N-[(9R)-Cinchonan-9-yl]picolinamide” is a biochemical compound with the molecular formula C25H26N4O and a molecular weight of 398.51 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “N-[(9R)-Cinchonan-9-yl]picolinamide” is complex, as indicated by its molecular formula C25H26N4O . For a detailed structural analysis, it would be best to refer to a dedicated chemical database or resource.Chemical Reactions Analysis

While specific chemical reactions involving “N-[(9R)-Cinchonan-9-yl]picolinamide” are not available, it’s known that copper-catalyzed multicomponent synthesis of heterocycles is an efficient and convenient method for the construction of complex heterocycles .Physical And Chemical Properties Analysis

“N-[(9R)-Cinchonan-9-yl]picolinamide” is a crystal with a molecular weight of 398.51 . More detailed physical and chemical properties would require specific laboratory analysis.Scientific Research Applications

Insecticidal Agents

- Scientific Field : Entomology and Organic Chemistry .

- Application Summary : Cinchona alkaloids and their derivatives have been used in the development of insecticidal agents . Specifically, 9R/S-acyloxy derivatives of cinchonidine and cinchonine were prepared and assessed for their insecticidal activity .

- Methods of Application : The insecticidal activity was assessed in vivo against Mythimna separata using the leaf-dipping method at a concentration of 1 mg/mL .

- Results : Among all the compounds tested, derivatives 6l and 6o exhibited the best insecticidal activity with final mortality rates of 75.0% and 71.4%, respectively .

Asymmetric Addition Reactions

- Scientific Field : Organic Chemistry .

- Application Summary : Cinchona alkaloids and their derivatives have been used as catalysts in asymmetric addition reactions .

- Methods of Application : The specific methods of application can vary widely depending on the specific reaction being catalyzed .

- Results : The use of Cinchona alkaloids as catalysts in these reactions has been shown to be effective, but the specific results can vary depending on the reaction .

Optoelectronic Technologies

- Scientific Field : Materials Science and Engineering .

- Application Summary : Cyclometalated iridium complexes, which can be supported by 2-picolinamide ligands, are widely used in optoelectronic technologies . These complexes are particularly useful in creating efficient red emitters .

- Methods of Application : The specific methods of application can vary widely depending on the specific device being created .

- Results : The use of 2-picolinamide ligands in these complexes has been shown to promote red to deep red luminescence .

Industrial Biocatalysis

- Scientific Field : Biotechnology .

- Application Summary : Some nitrilases, which can convert nitriles to amides, show great potential for amides production . This secondary activity provides new opportunities for industrial biocatalysis by expanding the range of biocatalytic reactions .

- Methods of Application : The specific methods of application can vary widely depending on the specific reaction being catalyzed .

- Results : In one study, a nitrilase from Acidovorax facilis 72 W was modified to increase its secondary activity for the amides production, especially 2-picolinamide .

Safety And Hazards

properties

IUPAC Name |

N-[(R)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O/c1-2-17-16-29-14-11-18(17)15-23(29)24(28-25(30)22-9-5-6-12-26-22)20-10-13-27-21-8-4-3-7-19(20)21/h2-10,12-13,17-18,23-24H,1,11,14-16H2,(H,28,30)/t17-,18?,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBSGEPCDLMFJP-MNRSWNOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CCC1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(9R)-Cinchonan-9-yl]picolinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1434432.png)

![[1-(1,3-Oxazol-5-yl)ethyl]amine](/img/structure/B1434433.png)

![N-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434442.png)

![[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid](/img/structure/B1434443.png)

![Disodium;4-[3-pyridin-2-yl-6-(4-sulfonatophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;hydrate](/img/structure/B1434449.png)

![ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1434453.png)